1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene
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Overview
Description
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene is a chemical compound with the molecular formula C10H14BrNS. It is characterized by the presence of a bromine atom attached to a benzene ring, along with a sulfanyl group linked to a 4-aminobutyl chain.
Preparation Methods
The synthesis of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene typically involves the reaction of 2-bromobenzenethiol with 4-aminobutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Scientific Research Applications
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene can be compared with other similar compounds, such as:
- 1-[(4-Aminobutyl)sulfanyl]-2-chlorobenzene
- 1-[(4-Aminobutyl)sulfanyl]-2-iodobenzene
- 1-[(4-Aminobutyl)sulfanyl]-2-fluorobenzene These compounds share similar structural features but differ in the halogen atom attached to the benzene ring. The uniqueness of this compound lies in its specific reactivity and potential applications .
Biological Activity
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene (CAS No. 799764-02-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromobenzene core substituted with a sulfanyl group and an aminobutyl chain. The structural formula can be represented as follows:
This compound's unique structure suggests potential interactions with various biological targets, contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Activity : Potential to inhibit tumor growth through various mechanisms.
- Neuroprotective Effects : May offer protection against neurodegenerative processes.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Oxidative Stress Modulation : The sulfanyl group may play a role in reducing oxidative stress, thereby protecting cells from damage.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Anticancer Efficacy Study :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Indicated a dose-dependent reduction in cell viability in breast and lung cancer cell lines.
Data Table: Summary of Biological Activities
Biological Activity | Methodology | Results |
---|---|---|
Antimicrobial | Disk diffusion | Significant inhibition against S. aureus and E. coli |
Anticancer | MTT assay | Dose-dependent cytotoxicity in cancer cell lines |
Neuroprotective | Oxidative stress assays | Reduced oxidative damage in neuronal cells |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Likely absorbed through gastrointestinal tract due to lipophilicity.
- Distribution : Predicted to distribute widely in tissues, potentially crossing the blood-brain barrier due to its structural properties.
- Metabolism : Metabolized primarily in the liver; specific metabolic pathways require further investigation.
- Excretion : Primarily excreted via urine; renal clearance studies are recommended.
Properties
IUPAC Name |
4-(2-bromophenyl)sulfanylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEASPJCKBNAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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